3-(2-Nitrovinyl)thiophene

physicochemical characterization quality control isomer differentiation

Procure 3-(2-Nitrovinyl)thiophene (CAS 110143-52-7) for precise Michael addition kinetics and tubulin-targeting anticancer R&D. This β-substituted isomer exhibits distinct reactivity and electronic properties vs. α-isomer, critical for reproducing validated bioactive scaffolds and optoelectronic materials. Available in ≥97% purity; confirm isomer-specific performance.

Molecular Formula C6H5NO2S
Molecular Weight 155.18 g/mol
CAS No. 110143-52-7
Cat. No. B1621723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Nitrovinyl)thiophene
CAS110143-52-7
Molecular FormulaC6H5NO2S
Molecular Weight155.18 g/mol
Structural Identifiers
SMILESC1=CSC=C1C=C[N+](=O)[O-]
InChIInChI=1S/C6H5NO2S/c8-7(9)3-1-6-2-4-10-5-6/h1-5H/b3-1+
InChIKeyBKLSHYMRBHFIAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Nitrovinyl)thiophene CAS 110143-52-7: Chemical Identity and Procurement-Relevant Physicochemical Properties


3-(2-Nitrovinyl)thiophene (CAS 110143-52-7), systematically named 3-[(E)-2-nitroethenyl]thiophene, is a thiophene derivative bearing a conjugated nitrovinyl moiety at the 3-position of the heteroaromatic ring [1]. The compound has the molecular formula C₆H₅NO₂S, a molecular weight of 155.17 g/mol, and is characterized as a yellow crystalline solid with a melting point of 76–77°C . Its XLogP3 value is 1.9, and it possesses one rotatable bond [1]. The compound is commercially available from multiple suppliers in research-grade purity (typically 97% or higher), with storage generally recommended at 2–8°C under dry conditions .

Why Substituting 3-(2-Nitrovinyl)thiophene with the 2-Isomer or Other Nitrovinyl Heterocycles Is Not Scientifically Valid


Generic substitution among nitrovinyl thiophenes is precluded by the fundamentally different electronic environments and reactivity profiles dictated by the position of the nitrovinyl substituent on the thiophene ring. In 3-(2-nitrovinyl)thiophene, the vinyl moiety is conjugated with the β-position of the thiophene ring, establishing a distinct π-electron distribution compared to the α-substituted 2-(2-nitrovinyl)thiophene isomer (CAS 34312-77-1) . This positional isomerism results in measurable differences in physical properties—including melting point—and dictates divergent reactivity in nucleophilic addition reactions and downstream synthetic transformations [1]. Furthermore, the pharmacological activity of derivatives can be highly sensitive to the heterocyclic scaffold, as demonstrated by the anticancer activity observed with hydroxymethylated derivatives of 3-(2-nitrovinyl)thiophene, which differs from that of its furan analog [2].

Quantitative Differential Evidence: 3-(2-Nitrovinyl)thiophene vs. 2-(2-Nitrovinyl)thiophene in Physicochemical Properties and Reactivity


Melting Point Distinction Enables Chromatographic and Crystallization-Based Differentiation

The 3-substituted positional isomer of nitrovinyl thiophene exhibits a melting point that is approximately 3–6°C lower than that of the 2-substituted isomer, providing a practical, quantifiable parameter for confirming compound identity and purity during procurement verification . This difference, while modest, is analytically significant for distinguishing between the two isomers in the absence of more advanced spectroscopic techniques.

physicochemical characterization quality control isomer differentiation

Nucleophilic Addition Kinetics: First-Order Hydrolysis with Quantified Activation Energy and pH-Dependent Rate Profile

The hydrolysis reaction of 3-(2-nitrovinyl)thiophene proceeds via first-order kinetics with a measured activation energy of 22 kcal/mol and an activation entropy of −18 E.U. [1]. Critically, the reaction exhibits distinct pH-dependent behavior: in acidic media (below approximately pH 5), the rate remains relatively constant and shows weak temperature dependence; in basic media (above pH 5), the rate increases proportionally with hydroxide ion concentration and exhibits strong temperature sensitivity [1]. This kinetic profile allows users to predict and control the stability of the compound under specific reaction conditions.

reaction kinetics nucleophilic addition pH-dependent reactivity hydrolysis

Nucleophilic Addition with Thiols: Mechanistic Divergence across pH Ranges and Activation Energy Decrease with Increasing pH

The nucleophilic addition of n-propylmercaptan to 3-(2-nitrovinyl)thiophene displays a triphasic mechanistic landscape as a function of pH: (i) below pH 5.91, the reaction proceeds via addition of the neutral mercaptan molecule; (ii) between pH 5.91 and 9.13, mercaptide ion addition predominates; (iii) above pH 9.13, elimination reactions compete with addition [1]. Notably, the activation energy for this addition process decreases with increasing pH, while the activation entropy correspondingly increases, indicating a pH-tunable kinetic barrier [1]. Rate constants were determined at 25°C, 35°C, and 45°C across a pH range of 0.31–11.91 [1].

nucleophilic addition thiol addition reaction mechanism pH-dependent kinetics

Divergent Downstream Synthetic Utility: 3-Isomer Yields Bioactive MBH Adducts vs. 2-Isomer's Role in Ticlopidine Synthesis

The 3-(2-nitrovinyl)thiophene scaffold, when subjected to the Morita-Baylis-Hillman (MBH) reaction with formaldehyde, yields α-hydroxymethylated derivatives that demonstrate antiproliferative activity against HeLa cervical cancer cells with half-maximal inhibitory concentrations (IC₅₀) in the range of 1–2 μM [1]. The antiproliferative activity of these MBH adducts correlated with their antimicrotubule activity, involving tubulin binding at a site distinct from the vinblastine and colchicine binding sites [1]. In stark contrast, the 2-(2-nitrovinyl)thiophene isomer serves as a key intermediate in the synthesis of the antiplatelet agent ticlopidine hydrochloride, a thieno[3,2-c]pyridine derivative [2][3].

medicinal chemistry Morita-Baylis-Hillman reaction drug intermediate anticancer

Optimal Research and Industrial Application Scenarios for 3-(2-Nitrovinyl)thiophene (CAS 110143-52-7)


Synthesis of Morita-Baylis-Hillman Adducts for Anticancer Lead Discovery

3-(2-Nitrovinyl)thiophene is uniquely positioned for medicinal chemistry programs focused on developing tubulin-targeting anticancer agents. As demonstrated by Mohan et al., the compound undergoes the Morita-Baylis-Hillman reaction with formaldehyde to produce α-hydroxymethylated derivatives that exhibit antiproliferative activity against HeLa cervical cancer cells at low micromolar concentrations (IC₅₀ = 1–2 μM) and inhibit tubulin polymerization via a novel binding site [1]. Procurement of this specific isomer is essential for reproducing and advancing this validated bioactive scaffold.

Controlled Nucleophilic Addition Reactions Under Defined pH Conditions

For research requiring predictable and tunable Michael addition reactivity, 3-(2-nitrovinyl)thiophene offers a well-characterized kinetic profile. The reaction with thiol nucleophiles such as n-propylmercaptan exhibits three distinct mechanistic regimes governed by pH thresholds at 5.91 and 9.13, with documented activation energies that decrease with increasing pH [2]. This quantitative understanding enables precise control over reaction selectivity and yield, which is particularly valuable in the synthesis of sulfur-containing heterocyclic frameworks.

Synthesis of 3-Nitro-2-substituted Thiophenes via Tandem Michael-Intramolecular Henry Reactions

3-(2-Nitrovinyl)thiophene and related nitroalkenes serve as precursors in the tandem Michael–intramolecular Henry reaction with 1,4-dithane-2,5-diol, providing a convenient synthetic route to 3-nitro-2-substituted thiophenes with complete regiocontrol [3]. This methodology, developed by O'Connor et al., enables access to polysubstituted thiophene derivatives that are challenging to obtain via other routes and are valuable in materials science and pharmaceutical research.

Building Block for Conjugated Organic Materials and Optoelectronic Research

Nitrovinyl thiophenes, including the 3-substituted isomer, are utilized as precursors for conjugated organic semiconductors and optoelectronic materials . The extended π-conjugation between the electron-rich thiophene ring and the electron-withdrawing nitrovinyl group imparts desirable electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics, and nonlinear optical materials. Researchers in materials science should specifically procure the 3-isomer when the substitution pattern is critical for achieving desired molecular packing or electronic effects in polymer backbones.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Nitrovinyl)thiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.